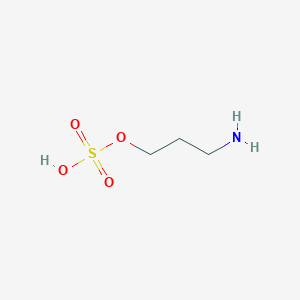![molecular formula C8H10 B14754519 7-Methylidenebicyclo[2.2.1]hept-2-ene CAS No. 694-69-9](/img/structure/B14754519.png)
7-Methylidenebicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylidenebicyclo[221]hept-2-ene is a bicyclic compound with a unique structure characterized by two crossed double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidenebicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, resulting in the formation of a bicyclic structure. For instance, the reaction between cyclopentadiene and methylene cyclopropane can yield this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
7-Methylidenebicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The exocyclic double bond can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogen sources like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated derivatives, such as 7-bromo-7-methylidenebicyclo[2.2.1]hept-2-ene.
Aplicaciones Científicas De Investigación
7-Methylidenebicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 7-Methylidenebicyclo[2.2.1]hept-2-ene involves its reactivity towards various electrophiles and nucleophiles. The exocyclic double bond is particularly reactive, allowing for a range of chemical transformations. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles for various organic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-2-ene:
Bicyclo[2.2.1]hepta-2,5-diene: This compound has two conjugated double bonds within the bicyclic framework.
Uniqueness
7-Methylidenebicyclo[2.2.1]hept-2-ene is unique due to its exocyclic double bond, which imparts distinct reactivity compared to other bicyclic compounds. This feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
694-69-9 |
|---|---|
Fórmula molecular |
C8H10 |
Peso molecular |
106.16 g/mol |
Nombre IUPAC |
7-methylidenebicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H10/c1-6-7-2-3-8(6)5-4-7/h2-3,7-8H,1,4-5H2 |
Clave InChI |
WOGPFDVPMQIJBO-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2CCC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


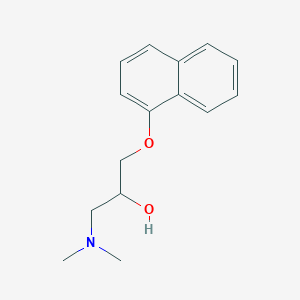
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)

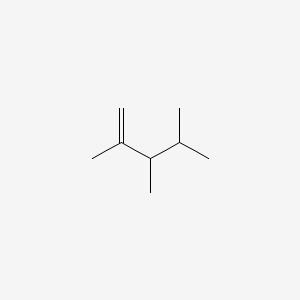
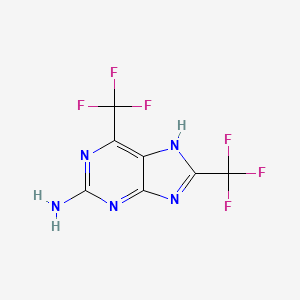
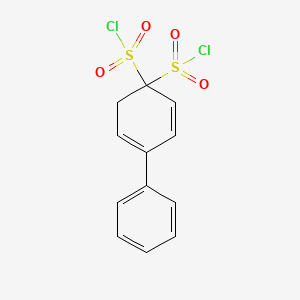
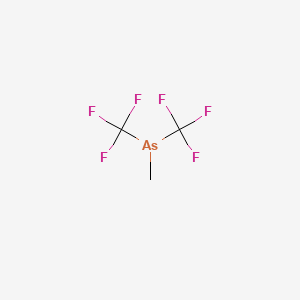
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)

